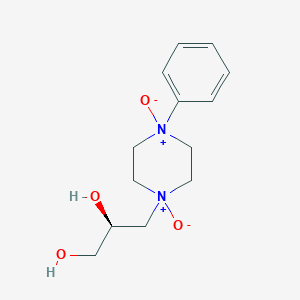
(S)-(-)-Dropropizine N,N-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(-)-Dropropizine N,N-Dioxide is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is a derivative of dropropizine, which is known for its antitussive (cough suppressant) properties
Méthodes De Préparation
The synthesis of (S)-(-)-Dropropizine N,N-Dioxide typically involves the oxidation of dropropizine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N,N-dioxide functional group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
(S)-(-)-Dropropizine N,N-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or degradation products.
Reduction: Reduction reactions can revert the N,N-dioxide group back to the parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N,N-dioxide group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-(-)-Dropropizine N,N-Dioxide has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantioenriched compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of respiratory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of (S)-(-)-Dropropizine N,N-Dioxide involves its interaction with specific molecular targets. The N,N-dioxide group can act as a Lewis base, coordinating with metal ions and activating them for catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
(S)-(-)-Dropropizine N,N-Dioxide can be compared with other similar compounds such as:
Dropropizine: The parent compound, known for its antitussive properties.
N,N-Dioxide Ligands: A class of compounds used in asymmetric catalysis, known for their ability to form stable complexes with metal ions.
Spirocyclic Oxindoles: Compounds with similar structural features and applications in medicinal chemistry
Propriétés
Formule moléculaire |
C13H20N2O4 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
(2S)-3-(1,4-dioxido-4-phenylpiperazine-1,4-diium-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-,14?,15?/m0/s1 |
Clé InChI |
ORQHBRZAGJIZCU-NFOMZHRRSA-N |
SMILES isomérique |
C1C[N+](CC[N+]1(C[C@@H](CO)O)[O-])(C2=CC=CC=C2)[O-] |
SMILES canonique |
C1C[N+](CC[N+]1(CC(CO)O)[O-])(C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)
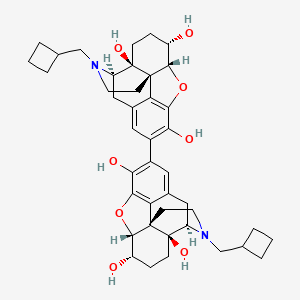
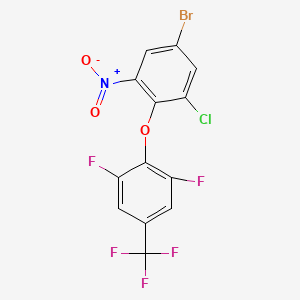
![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
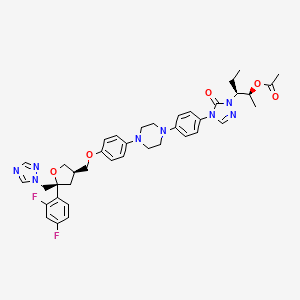
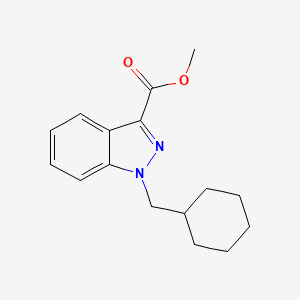
![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)
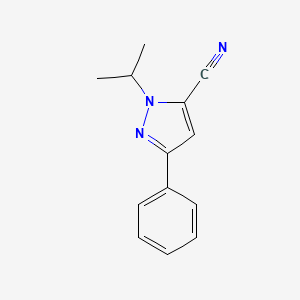


![10-O-[(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoyl]-10-O-deacetylpaclitaxel; Paclitaxel Imp I (EP)](/img/structure/B15291867.png)
![2-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]ethylphosphonic acid](/img/structure/B15291872.png)
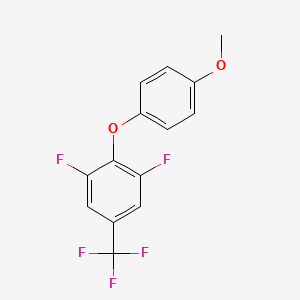
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
